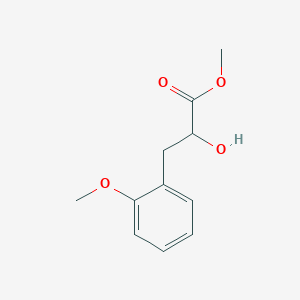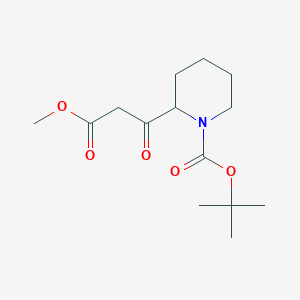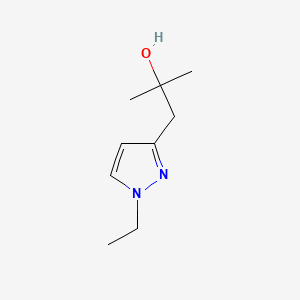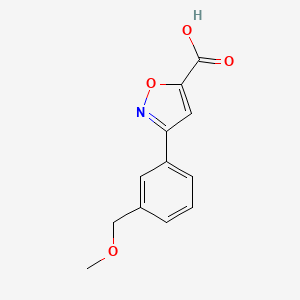
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkyl-substituted alkynes, followed by condensation with hydrazine . Another approach includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.
Aplicaciones Científicas De Investigación
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyrrolidin-3-YL)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Pyrrolidin-3-YL)-2-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
5-(Pyrrolidin-3-YL)-2-phenylpyridine: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C10H11F3N2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8/h1-2,6,8,14H,3-5H2 |
Clave InChI |
FUUYXYQVNUGYQF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CN=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




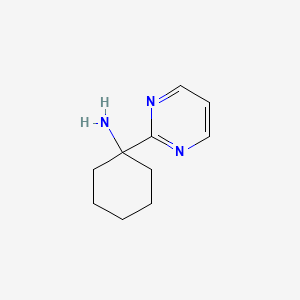
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)

